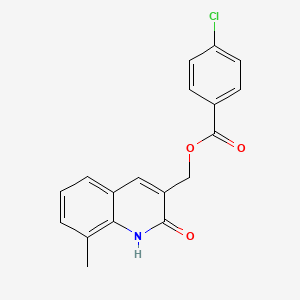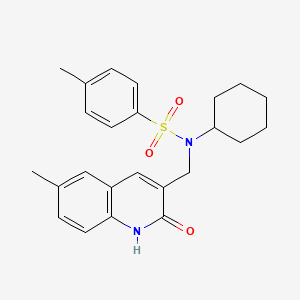![molecular formula C19H15N5O3 B7684940 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7684940.png)
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with an ethyl group at the nitrogen atom and a nitrobenzamide group attached to the quinoline ring.
準備方法
The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazoloquinoline core: This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate.
Introduction of the nitrobenzamide group: The pyrazoloquinoline intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
化学反応の分析
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can be compared with other quinoline derivatives and pyrazole-containing compounds:
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinoline derivatives: Compounds such as chloroquine and camptothecin have different substituents and biological targets, highlighting the unique properties of this compound.
Pyrazole derivatives: These compounds, such as pyrazolo[3,4-b]pyridine derivatives, may have different pharmacological profiles and applications.
By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound.
特性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-2-23-18-15(11-13-5-3-4-6-16(13)20-18)17(22-23)21-19(25)12-7-9-14(10-8-12)24(26)27/h3-11H,2H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHXXNFKXFOLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
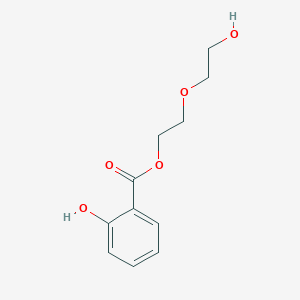

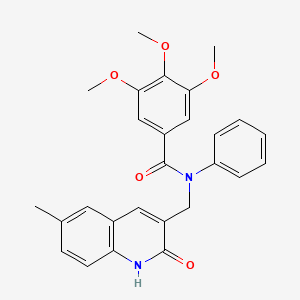
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7684895.png)
![N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]tetrahydrofuran-2-carboxamide](/img/structure/B7684899.png)
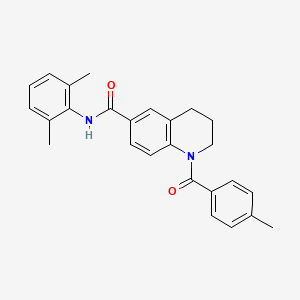
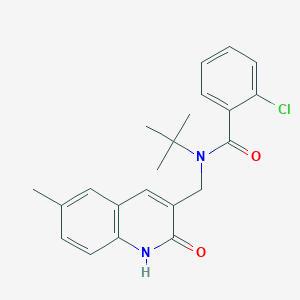
![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7684914.png)
![N-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7684917.png)
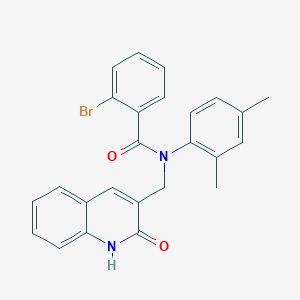
![7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL](/img/structure/B7684926.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide](/img/structure/B7684929.png)
